3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
Overview
Description
3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine, commonly known as TDO, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. TDO is a bicyclic compound that contains both sulfur and oxygen atoms in its structure, making it a unique and versatile molecule for various research purposes.
Scientific Research Applications
1. Electrochromic Materials
3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine, known as ProDOT-Et2, has been extensively researched for its application in electrochromic materials. Gaupp et al. (2002) synthesized and electrochemically polymerized ProDOT-Et2, resulting in a stable electrochromic polymer. This polymer demonstrates significant potential in electrochromic devices due to its ability to switch between a blue neutral state and a sky-blue oxidized state within sub-second time frames. The high optical switching contrast ratios and coloration efficiencies observed make it an excellent candidate for electrochromic applications (Gaupp, Welsh, & Reynolds, 2002).
2. Electrochromic Windows
Kim and Taya (2010) focused on the electropolymerization kinetic study of ProDOT-Et2 for electrochromic window applications. Their study emphasized the influence of monomer concentration on electropolymerization mechanism, providing insights into optimizing electrochromic windows. The results suggested that controlling the polymerization conditions could achieve high contrast with minimal transmittance, enhancing the application of ProDOT-Et2 in electrochromic window technologies (Kim & Taya, 2010).
3. Dye-Sensitized Solar Cells
A novel application of ProDOT-Et2 is in the field of dye-sensitized solar cells (DSSCs). Lee et al. (2009) demonstrated that a counter electrode prepared from ProDOT-Et2 by electrochemical polymerization on a fluorine-doped tin oxide glass substrate significantly enhanced the conversion efficiency of DSSCs. The polymer's surface roughness and catalytic properties for I3− reduction played a key role in this improvement, making ProDOT-Et2 a promising material in solar energy technology (Lee et al., 2009).
4. Chiral Recognition in Electrochemical Sensors
In the field of electrochemical sensing, ProDOT derivatives have been utilized for chiral recognition. Niu et al. (2018) explored the use of ProDOT-based electrochemical sensors for the enantioselective detection of dihydroxyphenylalanine (DOPA) enantiomers. Their research revealed that these sensors exhibit higher peak current responses and recognition efficiencies, highlighting the potential of ProDOT-Et2 derivatives in chiral analytical applications (Niu et al., 2018).
properties
IUPAC Name |
3,3-diethyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-3-11(4-2)7-12-9-5-14-6-10(9)13-8-11/h5-6H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKHKPKUPVRLOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC2=CSC=C2OC1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471346 | |
Record name | 3,3-Diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine | |
CAS RN |
259139-19-0 | |
Record name | 3,3-Diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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